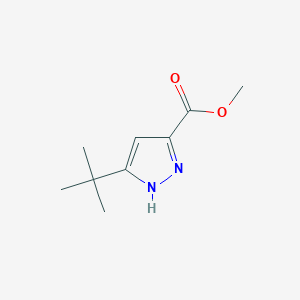![molecular formula C26H35N3O2S B3018625 2-(4-Benzylpiperidin-1-yl)-5-[(2-ethylsulfanylacetyl)amino]-N-propylbenzamide CAS No. 2241141-36-4](/img/structure/B3018625.png)
2-(4-Benzylpiperidin-1-yl)-5-[(2-ethylsulfanylacetyl)amino]-N-propylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Benzylpiperidin-1-yl)-5-[(2-ethylsulfanylacetyl)amino]-N-propylbenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the benzamide family and has been synthesized using a specific method.
作用機序
The mechanism of action of 2-(4-Benzylpiperidin-1-yl)-5-[(2-ethylsulfanylacetyl)amino]-N-propylbenzamide involves the inhibition of specific enzymes and receptors in the body. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is responsible for the production of prostaglandins, which are involved in the inflammatory response. Additionally, this compound has been shown to bind to specific receptors in the body, such as the mu-opioid receptor, which is involved in pain perception.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(4-Benzylpiperidin-1-yl)-5-[(2-ethylsulfanylacetyl)amino]-N-propylbenzamide are primarily related to its analgesic and anti-inflammatory properties. This compound has been shown to reduce pain and inflammation in animal models, and it has also been shown to reduce the growth of cancer cells in vitro. Additionally, this compound has been shown to have minimal toxicity in animal studies, making it a potentially safe and effective drug candidate.
実験室実験の利点と制限
One of the main advantages of using 2-(4-Benzylpiperidin-1-yl)-5-[(2-ethylsulfanylacetyl)amino]-N-propylbenzamide in lab experiments is its potency and selectivity. This compound has been shown to exhibit potent analgesic and anti-inflammatory properties, making it an ideal candidate for studies related to pain and inflammation. Additionally, this compound has been shown to have minimal toxicity, making it a safe and reliable compound for use in animal studies.
One limitation of using this compound in lab experiments is its limited solubility in water. This can make it challenging to administer the compound to animals or to use it in certain types of experiments. Additionally, the synthesis of this compound can be challenging and time-consuming, which may limit its availability for use in research.
将来の方向性
There are several potential future directions for the study of 2-(4-Benzylpiperidin-1-yl)-5-[(2-ethylsulfanylacetyl)amino]-N-propylbenzamide. One potential direction is the development of new pain-relieving drugs based on the structure of this compound. Additionally, this compound could be studied further for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells. Further research could also focus on optimizing the synthesis method for this compound to improve yields and purity. Overall, there is significant potential for further research into the applications and mechanisms of action of 2-(4-Benzylpiperidin-1-yl)-5-[(2-ethylsulfanylacetyl)amino]-N-propylbenzamide.
合成法
The synthesis of 2-(4-Benzylpiperidin-1-yl)-5-[(2-ethylsulfanylacetyl)amino]-N-propylbenzamide involves the reaction of benzylpiperidine with 2-ethylthioacetic acid in the presence of a catalyst. The resulting product is then reacted with propionyl chloride to form the final compound. This synthesis method has been optimized to ensure high yields and purity of the final product.
科学的研究の応用
2-(4-Benzylpiperidin-1-yl)-5-[(2-ethylsulfanylacetyl)amino]-N-propylbenzamide has potential applications in various fields of scientific research. One of the most significant applications of this compound is in the field of medicinal chemistry. It has been shown to exhibit potent analgesic and anti-inflammatory properties, making it a potential candidate for the development of new pain-relieving drugs. Additionally, this compound has been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells.
特性
IUPAC Name |
2-(4-benzylpiperidin-1-yl)-5-[(2-ethylsulfanylacetyl)amino]-N-propylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H35N3O2S/c1-3-14-27-26(31)23-18-22(28-25(30)19-32-4-2)10-11-24(23)29-15-12-21(13-16-29)17-20-8-6-5-7-9-20/h5-11,18,21H,3-4,12-17,19H2,1-2H3,(H,27,31)(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGVQQOCYIVPRMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=C(C=CC(=C1)NC(=O)CSCC)N2CCC(CC2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Benzylpiperidin-1-yl)-5-[(2-ethylsulfanylacetyl)amino]-N-propylbenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[2-[(3,4-dichlorophenyl)methylsulfanyl]-4,5-dihydroimidazole-1-carbonyl]-N,N-dimethylbenzenesulfonamide](/img/structure/B3018544.png)



![3-[2,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrrol-3-yl]-3-oxopropanenitrile](/img/structure/B3018548.png)







![N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B3018565.png)